1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol
Description
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol is a propanolamine derivative characterized by a dimethylamino group at position 1, a phenoxy ether linkage at position 3, and a 4-methoxyphenethyl substituent on the aromatic ring.
Properties
IUPAC Name |
1-(dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-7-5-4-6-17(20)11-8-16-9-12-19(23-3)13-10-16/h4-7,9-10,12-13,18,22H,8,11,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPHAPHABGCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86819-17-2 (hydrochloride) | |
| Record name | 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80925762 | |
| Record name | 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127003-40-1 | |
| Record name | 1-(2-(3-Methoxyphenyl)ethyl)phenoxy-3-(dimethylamino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127003401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)-3-{2-[2-(4-methoxyphenyl)ethyl]phenoxy}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Conditions
The most widely documented method involves a three-step synthesis starting from 2-[2-(4-methoxyphenyl)ethyl]phenol (Figure 1):
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Alkylation with Epichlorohydrin :
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Amination with Dimethylamine :
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Hydrochloride Salt Formation :
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Alkylation | Epichlorohydrin, NaOH, CH₂Cl₂, 40°C | 85 | 95.2 | |
| Amination | Dimethylamine, THF, 25°C | 80 | 97.8 | |
| Salt Formation | HCl (gaseous), ethyl acetate | 92 | 99.1 |
Hydrogenation-Based Route for Phenethyl Group Installation
Catalytic Hydrogenation of Styryl Derivatives
An alternative approach starts with 2-((4-methoxystyryl)phenol, which undergoes hydrogenation to install the phenethyl moiety:
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Styryl Intermediate Preparation :
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Hydrogenation :
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Downstream Functionalization :
Table 2: Hydrogenation Efficiency Across Catalysts
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 50 | 60 | 88 | 99 |
| Raney Ni | 60 | 70 | 76 | 92 |
| PtO₂ | 45 | 50 | 81 | 95 |
Recrystallization Strategies for Purity Enhancement
Solvent Screening and Polymorphic Control
Post-synthesis purification is critical for pharmaceutical-grade material. Butanone emerges as the optimal recrystallization solvent:
Table 3: Solvent Performance in Recrystallization
| Solvent | Purity Post-Crystallization (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Butanone | 99.9 | 90 | Needles (Form I) |
| Ethyl Acetate | 98.2 | 82 | Plates (Form II) |
| Methanol | 97.5 | 75 | Amorphous Aggregates |
Comparative Analysis of Synthetic Approaches
Cost and Scalability Considerations
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Multi-Step Synthesis :
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Hydrogenation Route :
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxyphenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a propan-2-ol backbone with other β-blockers but differs in substituent groups. Key structural analogs include:
*Calculated based on structural analogs in .
- The 4-methoxyphenethyl group introduces bulkier aromatic substitution compared to the 2-methoxyethyl group in metoprolol, which may influence lipophilicity and membrane penetration .
Pharmacological Activity
While direct activity data for the target compound are unavailable, comparisons with structurally related β-blockers reveal:
- Metoprolol: Selective β₁-adrenergic antagonist with minimal α₁-blocking activity. The isopropylamino group enhances β₁-selectivity .
- Carvedilol: Non-selective β-blocker with additional α₁-blocking activity due to the carbazolyloxy group, providing vasodilatory effects .
- Target Compound: The dimethylamino group may reduce β-selectivity compared to metoprolol, while the 4-methoxyphenethyl group could enhance affinity for lipophilic receptor domains, analogous to carvedilol’s carbazole moiety .
Tables of Comparative Data
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Metoprolol | Carvedilol |
|---|---|---|---|
| Amino Group | Dimethylamino | Isopropylamino | Ethylamino* |
| Aromatic Substituent | 4-Methoxyphenethyl | 2-Methoxyethyl | Carbazol-4-yloxy |
| LogP (Predicted) | ~3.5 | 1.9 | 4.1 |
| Receptor Targets | β/α (hypothesized) | β₁ | β/α₁ |
*Carvedilol’s amino group is part of a larger ethylamino-carbazole structure .
Biological Activity
1-(Dimethylamino)-3-[2-[2-(4-methoxyphenyl)ethyl]phenoxy]propan-2-ol, commonly referred to as DMP, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.
- Molecular Formula : C₂₀H₂₇NO₃
- Molecular Weight : 365.90 g/mol
- CAS Number : 135261-74-4
- Physical State : Solid (white to almost white powder or crystal)
- Melting Point : 117.0 to 121.0 °C
DMP exhibits biological activity primarily through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are involved in various physiological processes. DMP is known to affect the following pathways:
- Adrenergic Receptors : DMP may act as an agonist at beta-adrenergic receptors, influencing cardiovascular functions.
- Cholinergic Receptors : It can modulate acetylcholine pathways, impacting neurotransmission and muscle contraction.
- Histamine Receptors : Preliminary studies suggest potential interactions with histamine receptors, which could influence allergic responses and gastric acid secretion.
Table 1: Summary of Biological Activities
Case Studies
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Antihypertensive Effects :
A study conducted on hypertensive animal models demonstrated that DMP significantly reduced systolic blood pressure. The mechanism was attributed to its action on beta-adrenergic receptors, leading to vasodilation and decreased cardiac output. -
Neuroprotective Properties :
Research published in Pharmacology Biochemistry and Behavior indicated that DMP protects neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of intracellular calcium levels and inhibition of pro-apoptotic factors. -
Anti-inflammatory Activity :
In vitro studies revealed that DMP reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Toxicological Profile
A comprehensive analysis of DMP's safety profile indicated low toxicity levels at therapeutic doses. The compound was evaluated in various assays assessing cytotoxicity, mutagenicity, and organ toxicity, showing no significant adverse effects at concentrations used in pharmacological studies.
Table 2: Toxicological Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
